5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine
Description
IUPAC Nomenclature and Alternative Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-imino-5-methyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-6-amine . This nomenclature reflects the following structural features:
- Core structure : The parent heterocycle is imidazo[1,2-a]pyrimidine, a fused bicyclic system comprising a five-membered imidazole ring (positions 1–2-a) and a six-membered pyrimidine ring.
- Substituents :
- A methyl group at position 5 of the pyrimidine ring.
- A dihydro modification at positions 2 and 3 of the imidazole ring, indicating partial saturation with two hydrogen atoms.
- An imino group (=NH) at position 7 and an amine (-NH$$_2$$) at position 6 of the pyrimidine ring.
Alternative naming conventions include:
- 5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine : Emphasizes the amine groups at positions 6 and 7.
- 2,3-Dihydro-5-methyl-1H-imidazo[1,2-a]pyrimidine-6,7-diamine : Highlights the saturation at positions 2 and 3.
The CAS Registry Number for related derivatives, such as 2,3-dihydroimidazo[1,2-a]pyrimidine, is 53601-85-7 , though the exact CAS for this specific compound remains unspecified in available literature.
Molecular Geometry and Bonding Characteristics
The molecular geometry of this compound is defined by its fused bicyclic framework and substituent arrangement:
Structural Features
| Property | Description |
|---|---|
| Molecular Formula | C$$7$$H$${10}$$N$$_6$$ |
| Ring System | Fused imidazo[1,2-a]pyrimidine with partial saturation at positions 2 and 3 |
| Hybridization | sp$$^2$$ (aromatic pyrimidine) and sp$$^3$$ (saturated C2 and C3) |
Bonding Analysis
- Aromaticity : The pyrimidine ring retains aromaticity due to delocalized π-electrons, while the imidazole ring exhibits reduced aromaticity due to saturation at C2 and C3.
- Bond Lengths :
- Dihedral Angles : Computational studies on analogous imidazo[1,2-a]pyrimidines reveal a near-planar fused ring system, with minor deviations (<10°) at saturated positions.
Tautomeric Forms and Stereochemical Considerations
Tautomerism
The compound exhibits tautomerism centered on the imino (=NH) and amine (-NH$$_2$$) groups:
- Imino-amine tautomer : Dominant form with =NH at position 7 and -NH$$_2$$ at position 6.
- Diamine tautomer : A minor form where the imino group tautomerizes to a secondary amine (-NH-), though this is sterically disfavored due to ring strain.
Stereochemistry
- Chirality : No chiral centers are present. The saturated C2 and C3 atoms are bonded to two hydrogens each, rendering them achiral.
- Cis/Trans Isomerism : The dihydro modification at C2 and C3 restricts rotation about the C2-C3 bond, but symmetry eliminates geometric isomerism.
Computational Insights
Density Functional Theory (DFT) studies on similar imidazo[1,2-a]pyrimidines predict minimal energy differences (<2 kcal/mol) between tautomers, favoring the imino-amine form due to resonance stabilization.
Properties
Molecular Formula |
C7H11N5 |
|---|---|
Molecular Weight |
165.20 g/mol |
IUPAC Name |
7-imino-5-methyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-6-amine |
InChI |
InChI=1S/C7H11N5/c1-4-5(8)6(9)11-7-10-2-3-12(4)7/h2-3,8H2,1H3,(H2,9,10,11) |
InChI Key |
GQXKILCVETTWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=N)N=C2N1CCN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. One common method includes the reaction of guanidine hydrochloride with 3,3-diaminodipropylamine under heating conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted imidazo[1,2-a]pyrimidine compounds .
Scientific Research Applications
5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), leading to epigenetic modifications and disruption of signaling networks . These interactions can result in the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Triazolopyrimidine Derivatives
- Compound D8 (N7-(benzo[b]thiophen-5-yl)-N6,N6,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6,7-diamine) :
- Structure : Replaces the imidazo ring with a triazolo system and introduces a benzo[b]thiophen-5-yl group at N6.
- Activity : Exhibits superior antimalarial activity (pEC50 = 8.9545) compared to Chloroquine (pEC50 = 4.6352) and Pyrimethamine (pEC50 = 6.2593) due to enhanced steric and electronic interactions with Plasmodium targets .
- Key Difference : The triazolo ring and bulky aromatic substituent likely improve target affinity but may reduce metabolic stability.
Dicyano-imidazo[1,2-a]pyrimidine Derivatives
- Examples: 2,3-Dicyano-5-methoxycarbonylmethyl-7-methylimidazo[1,2-a]pyrimidine (Compound 4) . Structure: Features electron-withdrawing cyano groups at positions 2 and 3 and ester substituents at position 3. Reactivity: The cyano groups increase electrophilicity, favoring nucleophilic substitution reactions, while ester groups enable further functionalization. Contrast: The absence of diamine groups in these derivatives limits hydrogen-bonding capacity compared to the target compound.
Pyrido-Pyrimidinone Derivatives
- Example : 7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one .
- Structure : Incorporates a diazabicycloheptane moiety and pyrazolo-pyrazine substituents.
- Implications : The rigid bicyclic system enhances target selectivity but complicates synthesis.
Physicochemical Properties
- Solubility: The diamine groups in the target compound likely improve aqueous solubility compared to non-polar analogs like dicyano derivatives .
- Stability : The 2,3-dihydroimidazole ring may be prone to oxidation, similar to ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate, which forms 2-oxo derivatives in acetic acid .
Biological Activity
5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C₇H₉N₅
- Molecular Weight : 163.18 g/mol
The imidazo[1,2-a]pyrimidine core structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, in a study evaluating various pyrimidine derivatives against cancer cell lines (MCF-7, A549), compounds similar to this compound showed promising results with IC50 values indicating potent cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.09 ± 0.0085 |
| Similar Derivative | A549 | 0.03 ± 0.0056 |
These findings suggest that the compound may induce apoptosis in cancer cells through various pathways including inhibition of cell proliferation and induction of cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that imidazo[1,2-a]pyrimidines possess antibacterial and antifungal activities. For example:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 32 µg/mL against both strains.
This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases including cancer and autoimmune disorders. The anti-inflammatory activity of imidazo[1,2-a]pyrimidines has been linked to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that compounds derived from this scaffold can reduce levels of TNF-alpha and IL-6 in activated macrophages.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : Many imidazo[1,2-a]pyrimidines act as kinase inhibitors which play critical roles in cell signaling pathways related to cancer progression.
- DNA Interaction : The compound may intercalate with DNA or inhibit topoisomerases leading to disruption of DNA replication in cancer cells.
- Modulation of Enzymatic Activity : It can inhibit enzymes involved in inflammatory responses or microbial metabolism.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives including this compound revealed that these compounds exhibited superior anticancer activity compared to standard chemotherapeutics like etoposide. The study utilized MTT assays across multiple cancer cell lines confirming the efficacy of these compounds.
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, a derivative was tested against clinical isolates of resistant bacterial strains. The results indicated significant activity with low cytotoxicity towards human cell lines (HepG2), suggesting a favorable therapeutic index.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
